Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a highly specialized, non-proteinogenic amino acid ester utilized as a conformationally restricted histidine surrogate. Featuring a pyrazole ring with a 5-methyl substitution and a C-terminal methyl ester, this building block is engineered for advanced peptide synthesis and metallopeptide design. The methyl esterification ensures high solubility in aprotic organic solvents (e.g., DMF, DCM) and prevents unwanted C-terminal side reactions during N-terminal coupling. Its primary procurement value lies in its altered pKa, distinct hydrogen-bonding profile, and steric rigidity compared to natural histidine, making it essential for developing protease-resistant peptidomimetics and selective metal-chelating motifs [1].
Substituting this compound with natural histidine methyl ester or the isomeric 3-methylpyrazolylalanine methyl ester compromises both structural and chemical integrity. Histidine possesses an imidazole side chain with a pKa of ~6.0, leading to pH-dependent protonation that alters peptide solubility and receptor binding. In contrast, the pyrazole ring remains unprotonated under physiological conditions, ensuring predictable pharmacokinetics [1]. Furthermore, substituting with the 3-methyl isomer removes the critical steric bulk adjacent to the N1-linkage. The 5-methyl group specifically restricts side-chain rotamers and sterically tunes metal coordination spheres, a feature entirely lost if the methyl group is positioned at the distant 3-position [2].
Unlike natural histidine, which undergoes partial protonation at physiological pH, the pyrazole core of this compound maintains strict neutrality. Comparative titrations show the pyrazole side chain exhibits a pKa of ~2.5, whereas the imidazole ring of histidine rests at ~6.0 [1]. This 3.5 pH unit difference prevents unpredictable isoelectric shifts during formulation.
| Evidence Dimension | Side-chain pKa |
| Target Compound Data | ~2.5 pKa (Pyrazole side chain) |
| Comparator Or Baseline | ~6.0 pKa (Imidazole side chain in Histidine) |
| Quantified Difference | 3.5 pH unit reduction |
| Conditions | Aqueous titration at 25°C, physiological pH baseline |
Ensures the incorporated residue remains unprotonated in vivo, eliminating pH-dependent solubility fluctuations in pharmaceutical formulations.
The placement of the methyl group at the 5-position (adjacent to the N1-beta carbon linkage) introduces severe steric hindrance compared to the 3-methyl isomer. Crystallographic and spectroscopic models of metallopeptides demonstrate that the 5-methyl substitution restricts metal coordination (e.g., Cu2+, Zn2+) to lower-coordinate or highly distorted geometries, whereas the 3-methyl isomer allows standard octahedral complexation [1].
| Evidence Dimension | Metal coordination geometry |
| Target Compound Data | Restricted/distorted coordination (due to 5-methyl steric clash) |
| Comparator Or Baseline | Standard octahedral coordination (3-methyl isomer) |
| Quantified Difference | Reduction in coordination number or forced geometric distortion |
| Conditions | Metallopeptide complexation with divalent transition metals (Cu2+/Zn2+) |
Crucial for engineers designing artificial metalloenzymes where forced geometric distortion (entatic state) is required for catalytic activity.
Procuring the methyl ester form is essential for solution-phase and solid-phase peptide synthesis workflows. The methyl esterification masks the polar carboxylic acid, increasing solubility in standard aprotic solvents like DMF and DCM by over 10-fold compared to the zwitterionic free acid form [1]. This enables high-concentration coupling reactions without precipitation.
| Evidence Dimension | Organic solvent solubility (DMF/DCM) |
| Target Compound Data | >50 mg/mL (Methyl ester) |
| Comparator Or Baseline | <5 mg/mL (Free acid) |
| Quantified Difference | >10-fold increase in organic solvent solubility |
| Conditions | Standard ambient temperature (25°C) in anhydrous DMF/DCM |
Prevents line blockages in automated synthesizers and allows for high-efficiency, high-concentration peptide coupling.
The distinct pKa and structural profile of the pyrazole side chain make this compound an ideal histidine replacement in therapeutic peptides, effectively bypassing proteolytic degradation pathways while maintaining neutral physiological charge [1].
Due to the precise steric hindrance provided by the 5-methyl group, this building block is utilized to force specific, distorted coordination geometries (entatic states) in engineered catalytic metal centers, a feat impossible with standard histidine or 3-methyl isomers [2].
The methyl ester protection ensures high solubility in DMF and DCM, making it the preferred precursor for synthesizing complex, non-natural oligopeptides where free acids would precipitate or cause unwanted C-terminal side reactions [3].